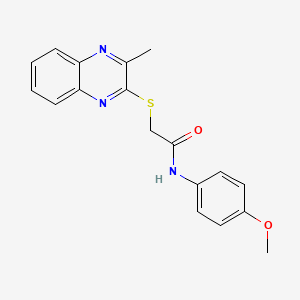

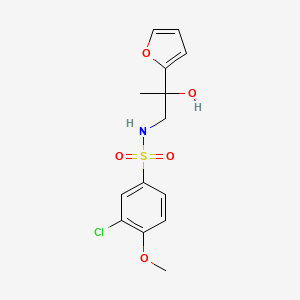

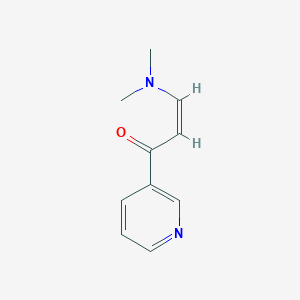

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis Techniques

In the realm of organic synthesis, 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide and its related coumarin derivatives have been the subject of considerable interest. A notable method involves the reaction of dimethyl acetylenedicarboxylate with phenol derivatives under the mediation of triphenylphosphine, yielding highly functionalized 2-oxo-2H-chromenes (coumarins) in moderate yields. This process showcases an efficient route to synthesize functionally diverse coumarins, which are crucial in various biochemical applications (Yavari, Amiri, & Haghdadi, 2004).

Antioxidant Activity

New coumarin derivatives have been synthesized and evaluated for their antioxidant activity using methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These studies have revealed that certain synthesized coumarins exhibit antioxidant activities comparable to that of ascorbic acid, highlighting their potential as therapeutic agents in managing oxidative stress-related conditions (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Biological Activities

The exploration of biological activities of various 2-oxo-2H-chromene derivatives has led to the discovery of compounds with significant anti-lipid peroxidation activity. Notably, certain derivatives have shown to inhibit soybean lipoxygenase, a key enzyme in the inflammation process, thereby underscoring the potential of these compounds in developing anti-inflammatory agents (Vlachou, Balalas, Hadjipavlou-Litina, Litinas, & Douka, 2023).

Drug Metabolism Studies

Investigations into the metabolism of novel antiangiogenic agents have employed derivatives of 2-oxo-2H-chromene as model compounds. These studies have provided valuable insights into the metabolic pathways of such agents in vivo, including the identification of metabolites and the understanding of their pharmacokinetic profiles (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Environmental Sensing Applications

The development of molecular probes based on coumarin derivatives for the detection of carbonyl compounds in environmental samples represents another application area. These probes offer high sensitivity and specificity, enabling the accurate measurement of pollutants and providing a tool for environmental monitoring and assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).

Propriétés

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPBUFMWBWUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)